molecular formula C7H10N2O B009387 2-(6-Aminopyridin-2-YL)ethanol CAS No. 101012-00-4

2-(6-Aminopyridin-2-YL)ethanol

Cat. No.: B009387
CAS No.: 101012-00-4
M. Wt: 138.17 g/mol
InChI Key: OVUUQOXHSUUDPI-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the 6-position and an ethanol group at the 2-position of the pyridine ring

Scientific Research Applications

2-(6-Aminopyridin-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-2-yl)ethanol typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with ethanolamine under basic conditions to introduce the ethanol group. The amino group can be introduced through subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. These processes often include halogenation, nucleophilic substitution, and reduction steps to achieve the desired functional groups on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products Formed

    Oxidation: 2-(6-Aminopyridin-2-yl)acetaldehyde or 2-(6-Aminopyridin-2-yl)acetic acid.

    Reduction: 2-(6-Aminopyridin-2-yl)ethanamine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the ethanol group but shares the amino group at the 2-position.

    2-(2-Hydroxyethyl)pyridine: Contains the ethanol group but lacks the amino group.

    6-Aminopyridine: Has the amino group at the 6-position but lacks the ethanol group.

Uniqueness

2-(6-Aminopyridin-2-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUQOXHSUUDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium alumnium hydride (114 mg) was dissolved in tetrahydrofuran (10 ml). To the solution was added dropwise, at 0° C., a solution of ethyl 2-(6-amino-2-pyridyl)acetate (0.54 g) in tetrahydrofuran (4 ml). The mixture was stirred for 15 minutes at the same temperature. To the reaction mixture were added water (0.12 ml) and 1N sodium hydroxide (0.36 ml), successively. Resulting insolubles were filtered off, and the filtrate was concentrated. The concentrate was purified by means of a column chromatography (carrier: silica gel, 30 g, developing solvent: ethyl acetate-acetone, 4:1) to afford the title compound (0.23 g) as an oily product.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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114 mg
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
Quantity
0.54 g
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reactant
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4 mL
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solvent
Reaction Step Three
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0.36 mL
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reactant
Reaction Step Four
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Four

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